Cas no 77894-15-6 ([1,1'-Biphenyl]-3-aceticacid, 4'-chloro-6-methoxy-)
77894-15-6 structure
Product Name:[1,1'-Biphenyl]-3-aceticacid, 4'-chloro-6-methoxy-
CAS-nummer:77894-15-6
MF:C15H13ClO3
MW:276.714923620224
CID:569562
PubChem ID:53813
Update Time:2025-04-19
[1,1'-Biphenyl]-3-aceticacid, 4'-chloro-6-methoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-3-aceticacid, 4'-chloro-6-methoxy-
- 2-[3-(4-chlorophenyl)-4-methoxyphenyl]acetic acid
- 4'-Chloro-6-methoxy-3-biphenylacetic acid
- (1,1'-Biphenyl)-3-acetic acid, 4'-chloro-6-methoxy-
- 3-BIPHENYLACETIC ACID, 4'-CHLORO-6-METHOXY-
- 4'-Chloro-6-methoxy-(1,1'-biphenyl)-3-acetic acid
- 4'-chloro-6-methoxy-3-biphenylylacetic acid
- AC1L1FOR
- AC1Q4CFB
- AG-H-12284
- BRN 5051603
- 77894-15-6
- DTXSID90228519
- CHEMBL267037
-
- Inchi: 1S/C15H13ClO3/c1-19-14-7-2-10(9-15(17)18)8-13(14)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,18)
- InChI-sleutel: HOSXFBPAUOSEAP-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)C1=C(C=CC(CC(=O)O)=C1)OC
Berekende eigenschappen
- Exacte massa: 276.055322
- Monoisotopische massa: 276.055322
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 300
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.5
- XLogP3: 3.6
Experimentele eigenschappen
- Dichtheid: 1.268
- Kookpunt: 410.7°C at 760 mmHg
- Vlampunt: 202.2°C
- Brekindex: 1.589
[1,1'-Biphenyl]-3-aceticacid, 4'-chloro-6-methoxy- Gerelateerde literatuur
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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